

Application Notes and Protocols: Angeli's Salt as a Nitroxyl (HNO) Donor

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Compound of Interest

Compound Name:	Nitroxyl
Cat. No.:	B088944

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Introduction

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a promising therapeutic agent with unique pharmacological properties, particularly in the context of cardiovascular diseases like heart failure.^{[1][2][3]} Unlike NO, HNO exhibits distinct chemical reactivity, such as its facile reaction with thiols and ferric heme proteins.^[4] Due to its transient nature, HNO is studied and utilized through the use of donor compounds. Angeli's salt (sodium trioxodinitrate, $\text{Na}_2\text{N}_2\text{O}_3$) is a widely used and well-characterized HNO donor, valued for its ability to release HNO in a controlled, pH-dependent manner under physiological conditions.^{[1][5]} This document provides a detailed overview of the mechanism and kinetics of HNO donation from Angeli's salt, along with experimental protocols for its study.

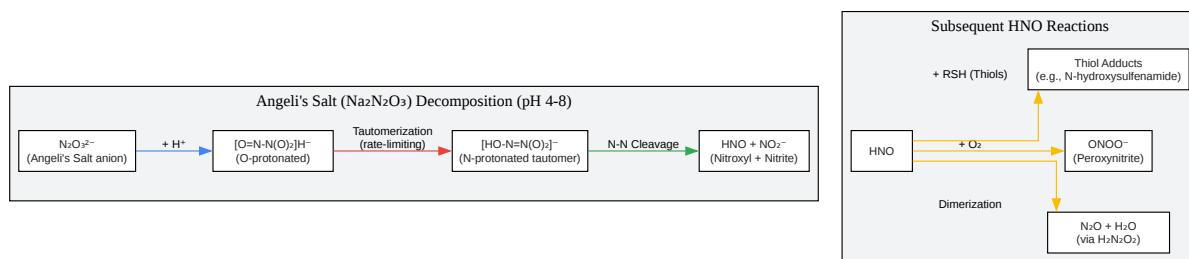
Mechanism of HNO Donation from Angeli's Salt

The decomposition of Angeli's salt in aqueous solution to yield **nitroxyl** (HNO) and nitrite (NO_2^-) is a well-established, pH-dependent process.^{[6][7][8]} The generally accepted mechanism, particularly in the pH range of 4 to 8, involves the following steps:^{[6][9]}

- Protonation: The trioxodinitrate dianion ($\text{N}_2\text{O}_3^{2-}$) is first protonated on the oxygen of the nitroso group.

- Tautomerization: This is followed by a rate-limiting tautomerization to form a monoanion protonated at the nitroso nitrogen.[6]
- Heterolytic Cleavage: The N-protonated intermediate then undergoes heterolytic cleavage of the N-N bond to release singlet HNO and nitrite (NO_2^-).[6]

Below pH 4, the decomposition pathway changes, yielding nitric oxide (NO) as the primary nitrogen-containing product instead of HNO.[6][10] Conversely, in strongly alkaline solutions ($\text{pH} > 10$) and in the presence of oxygen, Angeli's salt decomposition can lead to the formation of peroxynitrite (ONOO^-).[7][11]



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Caption: Decomposition pathway of Angeli's salt to produce HNO and subsequent reactions of HNO.

Kinetics of Angeli's Salt Decomposition and HNO Reactions

The decomposition of Angeli's salt follows first-order kinetics.[6] The rate of decomposition is notably consistent across the physiologically relevant pH range of 4 to 8.[6][12] This predictable behavior makes it a reliable source of HNO for experimental studies. The released HNO is a

reactive species and can undergo several subsequent reactions, including dimerization, reaction with molecular oxygen, and reaction with biological nucleophiles like thiols.[\[4\]](#)[\[12\]](#)

Table 1: Decomposition Kinetics of Angeli's Salt

Parameter	Value	Conditions	Reference(s)
Decomposition Rate Constant (k)	$6.8 \times 10^{-4} \text{ s}^{-1}$	25°C, pH 4-8.6	[6] [12]
Half-life ($t_{1/2}$) at 25°C	~17 minutes	pH 4-8.6	[12]
Decomposition Rate Constant (k)	$4-5 \times 10^{-3} \text{ s}^{-1}$	37°C, pH 4-8	[6]
Primary Products	HNO, NO_2^-	pH 4-8	[6] [7]
Primary Product (acidic)	NO	< pH 4	[6] [10]
Primary Product (alkaline, aerobic)	ONOO^-	> pH 10, with O_2	[7] [11]

Table 2: Reaction Kinetics of HNO

Reaction	Second-order Rate Constant (k)	Conditions	Reference(s)
$\text{HNO} + \text{HNO} \rightarrow$ $\text{H}_2\text{N}_2\text{O}_2 \rightarrow \text{N}_2\text{O} + \text{H}_2\text{O}$ (Dimerization)	$8 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	23-25°C	[4] [12]
$\text{HNO} + \text{O}_2 \rightarrow \text{ONOO}^- + \text{H}^+$	$1.8 \pm 0.3 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$	pH 7.4, 25°C	[4] [12]
$\text{HNO} + \text{NO}_2^-$	$5.0 \pm 0.9 \times 10^3 \text{ M}^{-1}\text{s}^{-1}$	-	[4]
$\text{HNO} + \text{Glutathione (GSH)}$	$3.1 \pm 0.6 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	pH 7.4	[12]
$\text{HNO} + \text{N-acetylcysteine (NAC)}$	$1.4 \pm 0.3 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	pH 7.4	[12]

Experimental Protocols

Protocol 1: Spectrophotometric Monitoring of Angeli's Salt Decomposition

This protocol allows for the determination of the decomposition rate of Angeli's salt by monitoring the change in its UV absorbance over time.

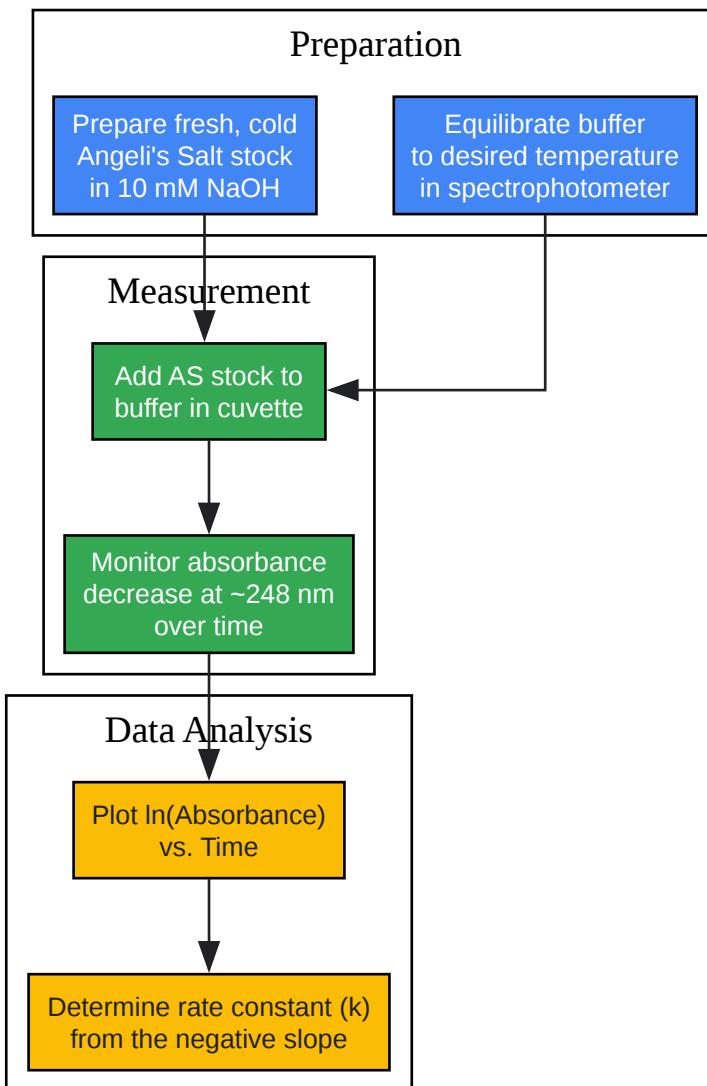
Materials:

- Angeli's salt ($\text{Na}_2\text{N}_2\text{O}_3$)
- 10 mM NaOH for stock solution
- Phosphate buffer (e.g., 50 mM, pH 7.4)
- UV-Vis Spectrophotometer with temperature control
- Quartz cuvettes

Procedure:

- Prepare a fresh stock solution of Angeli's salt in cold 10 mM NaOH. Angeli's salt is more stable in alkaline solutions.[\[6\]](#)[\[13\]](#) Keep the stock solution on ice.
- Equilibrate the phosphate buffer to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
- Initiate the reaction by adding a small aliquot of the Angeli's salt stock solution to the temperature-equilibrated buffer in the cuvette to achieve the desired final concentration (e.g., 100 μM). Mix quickly by inverting the cuvette.
- Immediately begin monitoring the decrease in absorbance at the λ_{max} of the Angeli's salt anion (approximately 248 nm). Record the absorbance at regular intervals.
- Plot the natural logarithm of the absorbance ($\ln(A)$) versus time.

- The negative slope of the resulting linear plot will be the first-order rate constant (k) for the decomposition.



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Caption: Workflow for spectrophotometric monitoring of Angeli's salt decomposition.

Protocol 2: Competition Kinetics Assay for HNO Reactivity

This method is used to determine the rate constant of the reaction between HNO and a molecule of interest by having it compete with a reaction of known kinetics, typically the

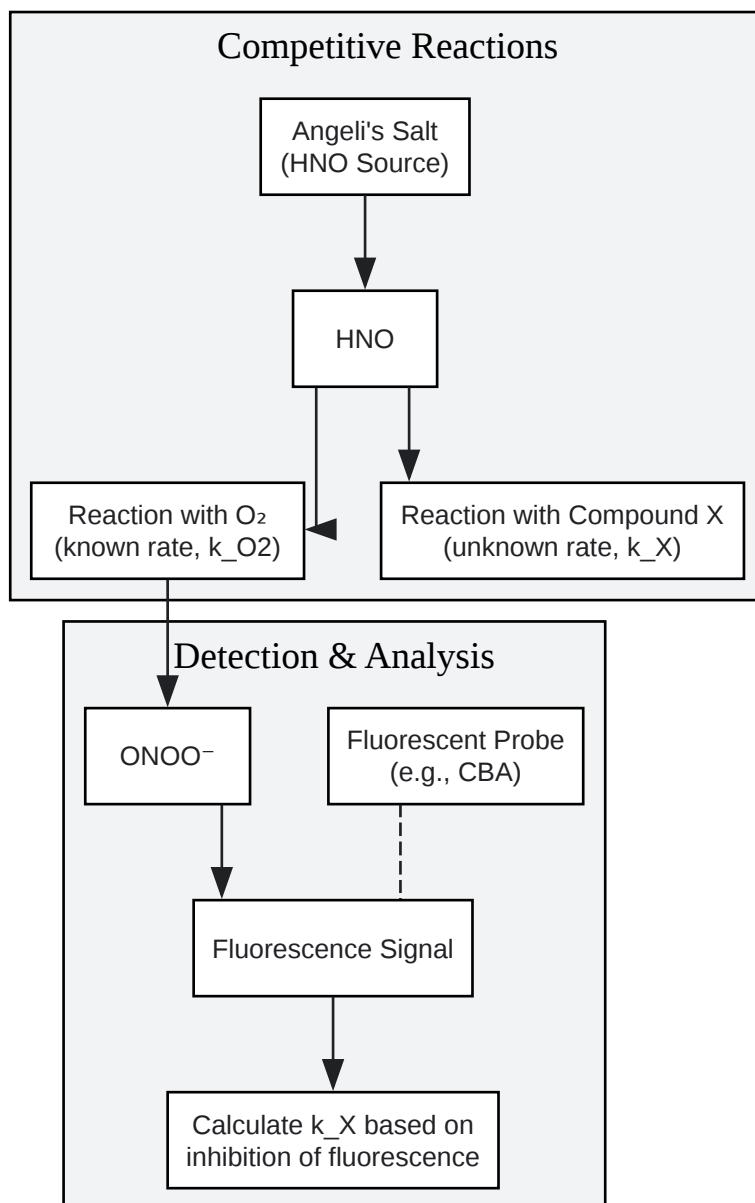
reaction of HNO with O₂.[\[12\]](#) The formation of peroxy nitrite from the HNO/O₂ reaction is monitored using a fluorescent probe.

Materials:

- Angeli's salt (AS)
- Molecule of interest (e.g., a thiol)
- Phosphate buffer (50 mM, pH 7.4) with metal chelator (e.g., 100 μ M DTPA)
- Peroxynitrite-sensitive fluorescent probe (e.g., coumarin boronic acid - CBA)
- Fluorometer

Procedure:

- Prepare a reaction mixture containing the phosphate buffer, DTPA, the fluorescent probe (e.g., 50 μ M CBA), and varying concentrations of the molecule of interest in a cuvette. The solution should be in equilibrium with air.[\[12\]](#)
- Prepare a fresh, cold stock solution of Angeli's salt in 1 mM NaOH.
- Initiate the reaction by adding a small volume of the AS stock solution to the reaction mixture (e.g., to a final concentration of 3-6 μ M).[\[12\]](#)
- Monitor the increase in fluorescence over time, which corresponds to the formation of peroxy nitrite reacting with the probe.
- The presence of the competing molecule of interest will decrease the rate of fluorescence increase by scavenging HNO before it can react with O₂.
- By analyzing the inhibition of the fluorescence signal at different concentrations of the competing molecule and using the known rate constant for the HNO + O₂ reaction, the rate constant for the reaction of HNO with the molecule of interest can be calculated.



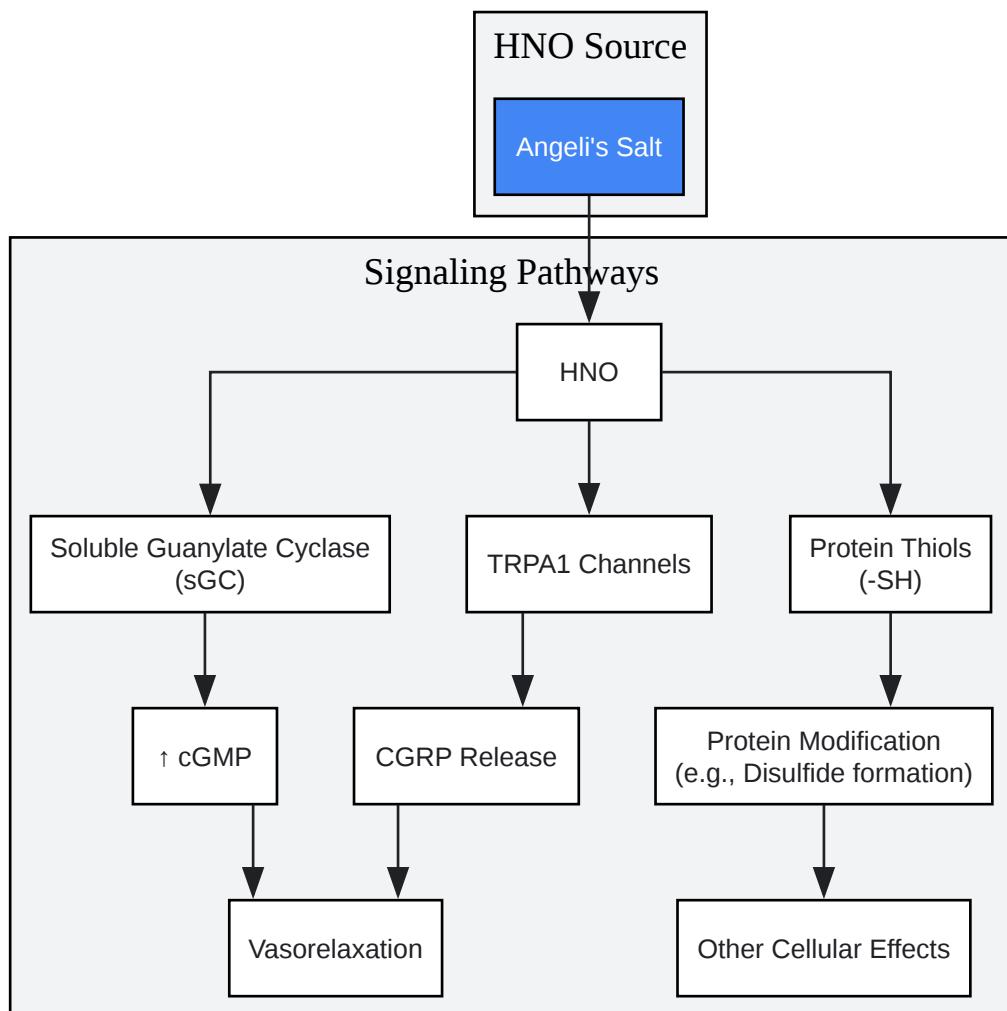
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Caption: Logical diagram of the competition kinetics assay for determining HNO reactivity.

Biological Implications and Signaling Pathways

The HNO released from Angeli's salt can modulate several biological signaling pathways. A key target is the activation of soluble guanylate cyclase (sGC), leading to increased cGMP levels, which contributes to vasorelaxation.[13] However, HNO's biological effects are not solely dependent on sGC. It has also been shown to elicit physiological responses through cGMP-

independent mechanisms, such as the release of calcitonin gene-related peptide (CGRP) and interaction with TRPA1 channels.[2][13] The high reactivity of HNO towards thiols suggests that it can directly modify cysteine residues in proteins, altering their function.[12][13]



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Caption: Simplified overview of HNO-mediated signaling pathways.

Conclusion

Angeli's salt is an invaluable tool for the study of **nitroxyl** biology and for the development of HNO-based therapeutics. Its well-defined mechanism of decomposition and predictable kinetics allow for the controlled generation of HNO in experimental settings. The protocols outlined in this document provide a foundation for researchers to investigate the fundamental chemistry of

Angeli's salt and the diverse biological effects of the HNO it releases. A thorough understanding of its chemistry is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic strategies.

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